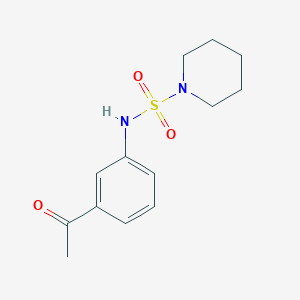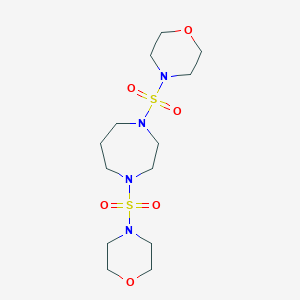![molecular formula C22H29N3O4 B289055 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol, also known as NVP-AEW541, is a small molecule inhibitor that selectively targets insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. It was developed by Novartis Pharmaceuticals and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol binds to the ATP-binding site of IGF-1R and IR and prevents their activation by their ligands, insulin and IGF-1. This results in the inhibition of downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, which are involved in cell growth, survival, and metabolism (3).
Biochemical and Physiological Effects:
The inhibition of IGF-1R and IR by 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been shown to have several biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been reported to reduce angiogenesis, metastasis, and tumor growth in preclinical models (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol in lab experiments include its high selectivity for IGF-1R and IR, its potency and efficacy in inhibiting their activity, and its availability as a commercial product. However, its limitations include its potential off-target effects, its variable pharmacokinetics and toxicity in different cell lines and animal models, and its limited clinical translation due to the complexity of cancer biology and drug resistance mechanisms (5).
Direcciones Futuras
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has opened new avenues for cancer research and drug discovery, and its potential therapeutic applications are still being explored. Some of the future directions for 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol include:
1. Combination therapy with other targeted agents or immunotherapies to enhance its efficacy and overcome drug resistance.
2. Development of biomarkers to predict patient response and monitor treatment efficacy.
3. Investigation of its role in non-cancer diseases, such as diabetes and neurodegenerative disorders.
4. Optimization of its pharmacokinetics and toxicity profiles for clinical trials and approval.
5. Exploration of its mechanism of action and interaction with other signaling pathways to better understand cancer biology and drug resistance mechanisms.
Conclusion:
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol is a promising small molecule inhibitor that selectively targets IGF-1R and IR tyrosine kinases and has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit the potential of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol and to translate it into clinical practice.
Métodos De Síntesis
The synthesis of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol involves several steps, including the preparation of key intermediates and the coupling of the final product. The detailed procedure is beyond the scope of this paper, but it has been described in the literature (1).
Aplicaciones Científicas De Investigación
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been widely used in scientific research to investigate the role of IGF-1R and IR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy (2).
Propiedades
Fórmula molecular |
C22H29N3O4 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H29N3O4/c26-20(17-29-21-6-5-18-3-1-2-4-19(18)15-21)16-23-7-9-24(10-8-23)22(27)25-11-13-28-14-12-25/h1-6,15,20,26H,7-14,16-17H2 |
Clave InChI |
DHAPTENVIJFXCT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
SMILES canónico |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)


![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
